1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)
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Overview
Description
1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is a chiral rhodium complex widely used in asymmetric catalysis. This compound is known for its high efficiency and selectivity in various chemical reactions, making it a valuable tool in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) typically involves the reaction of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane with a rhodium precursor such as rhodium(I) chloride dimer in the presence of cyclooctadiene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced back to its original state from higher oxidation states.
Substitution: Ligand substitution reactions are common, where the cyclooctadiene ligand can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Scientific Research Applications
1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) has numerous applications in scientific research:
Chemistry: It is widely used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound is used in the study of enzyme mimetics and the development of new catalytic processes.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) involves the coordination of the rhodium center with substrates, facilitating various catalytic processes. The chiral phospholano ligands provide a chiral environment, enabling enantioselective reactions. The cyclooctadiene ligand stabilizes the rhodium center and can be replaced by substrates during the catalytic cycle .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I)
- 1,2-Bis((2R,5R)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I)
- 1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I)
Uniqueness
1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I) is unique due to its specific chiral environment provided by the di-i-propylphospholano ligands. This unique structure imparts high enantioselectivity and efficiency in catalytic reactions, distinguishing it from other similar compounds .
Properties
IUPAC Name |
cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQFPKPBTSPMQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56BF4P2Rh- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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